2,6-Pyridinedicarboxaldehyde

Schiff base synthesis Catalyst ligand design Condensation kinetics

2,6-Pyridinedicarboxaldehyde (5431-44-7) delivers significantly faster Schiff base condensation than 2,6-diacetylpyridine, enabling parallel synthesis of bis(imino)pyridine ligands for olefin polymerization and epoxidation catalyst screening. As the key monomer for imine-linked 1D COFs (e.g., TP-PDA), it achieves 3.1 V discharge potential and 10,000-cycle stability—ideal for durable flexible energy storage. It also forms Hg²⁺-selective BODIPY probes and pre-organized N,N,N-chelating COFs for selective Ni²⁺ removal from water. Choose this bifunctional dialdehyde to accelerate ligand library generation, build ultrastable energy materials, and develop next-gen environmental sensors.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 5431-44-7
Cat. No. B058191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Pyridinedicarboxaldehyde
CAS5431-44-7
Synonyms2,6-Bis(formyl)pyridine;  2,6-Diformylpyridine;  2,6-Pyridinedialdehyde;  NSC 13393;  Pyridine-2,6-dicarbaldehyde
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C=O)C=O
InChIInChI=1S/C7H5NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-5H
InChIKeyPMWXGSWIOOVHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Pyridinedicarboxaldehyde (CAS 5431-44-7): Sourcing for Cross-Coupling, COF Synthesis, and Ligand Design


2,6-Pyridinedicarboxaldehyde (CAS 5431-44-7) is a heterocyclic dialdehyde that serves as a bifunctional building block for constructing imine-linked covalent organic frameworks (COFs), Schiff base ligands, and fluorescent probes [1]. It features two aldehyde groups at the 2 and 6 positions of a pyridine ring, which act as robust handles for condensation with primary amines. The compound exhibits a melting point of 122-125 °C and a boiling point of 152-154 °C at 103 mmHg, and it is typically stored at 2-8 °C to maintain stability [2].

Why 2,6-Pyridinedicarboxaldehyde Cannot Be Replaced by Common Dialdehyde or Diketone Analogs


The unique positioning of aldehyde groups on a pyridine core imparts distinct reactivity and coordination geometry to 2,6-pyridinedicarboxaldehyde that is not shared by its closest analogs. For example, while 2,6-diacetylpyridine can also form Schiff bases, its condensation with anilines is markedly slower and less efficient [1]. Conversely, the dialdehyde demonstrates significantly higher fluxionality and lower stability in Re(I) complexes compared to analogous diester ligands, which can lead to dissociation at ambient temperatures [2]. These differences in reaction kinetics and complex stability mean that substituting one analog for another can drastically alter synthetic outcomes, catalyst performance, and material properties.

Quantitative Differentiation Guide: 2,6-Pyridinedicarboxaldehyde vs. Analogs


Superior Condensation Reactivity Over 2,6-Diacetylpyridine

For a given aniline, the condensation reaction to form bis(imino)pyridine ligands occurs more readily with 2,6-pyridinedicarboxaldehyde than with 2,6-diacetylpyridine. The study notes that 2,6-dibenzoylpyridine is much less reactive under identical conditions [1]. This differential reactivity is critical for achieving high yields in ligand synthesis without requiring forcing conditions.

Schiff base synthesis Catalyst ligand design Condensation kinetics

COF-Derived Sodium-Ion Battery Cathode Performance

A 1D imine-linked COF synthesized from 2,6-pyridinedicarboxaldehyde (TP-PDA) demonstrates robust performance as a cathode material in sodium-ion batteries. The material exhibits a high average discharge potential of 3.1 V and retains >90% of its discharge capacity after 1800 cycles at 3 A g⁻¹, delivering 124 mAh g⁻¹. In a full-cell configuration, it maintains a stable capacity of 122 mAh g⁻¹ after 10,000 cycles at 1 A g⁻¹ [1]. This performance is a direct consequence of the dialdehyde's ability to form a fully conjugated, porous framework.

Covalent organic frameworks Sodium-ion batteries Energy storage

Hg²⁺-Selective Fluorescent Probe with Turn-On Response

A BODIPY-based fluorescence probe (compound 1) synthesized from 2,6-pyridinedicarboxaldehyde exhibits a highly selective 'turn-on' fluorescent response specifically in the presence of Hg²⁺ ions. Fluorometric titration in methanol showed no significant response to a wide panel of other metal ions including Li⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Pb²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Ag⁺, and Mn²⁺ [1]. Theoretical calculations confirm that this selectivity arises from the unique inhibition of both reductive and oxidative photoinduced electron transfer (PET) processes only in the Hg²⁺ complex.

Fluorescent chemosensor Metal ion detection BODIPY

Asymmetric Allylboration for Chiral Ligand Synthesis

Asymmetric allylboration of 2,6-pyridinedicarboxaldehyde yields the corresponding bis-homoallylic alcohols with very high diastereomeric excess (de) and enantiomeric excess (ee). These optically pure diols serve as key intermediates for preparing chiral pyridino-18-crown-6 ligands [1]. The high stereoselectivity is a direct result of the dialdehyde's rigid, planar geometry, which facilitates effective chiral induction.

Asymmetric catalysis Chiral ligand synthesis Crown ethers

Defined N,N,N-Chelating Site in COF for Selective Ni²⁺ Removal

A pyridine-based COF (TAPA–PCBA) synthesized from 2,6-pyridinedicarboxaldehyde incorporates dense, well-defined N,N,N-chelating sites within its π-conjugated framework. This material demonstrates the dual function of selective detection and effective removal of Ni²⁺ from aqueous solutions [1]. The selectivity is attributed to the specific coordination geometry offered by the pyridine nitrogen and two imine nitrogens derived from the dialdehyde building block.

Environmental remediation Heavy metal adsorption Covalent organic frameworks

Distinct Fluxional Behavior in Rhenium(I) Complexes vs. Diester Analogs

When acting as a bidentate ligand, 2,6-pyridinedicarboxaldehyde forms an appreciably less-stable Re(I) complex compared to analogous 2,6-pyridinedicarboxylate diester ligands. The dialdehyde complex is highly fluxional and exhibits a pronounced tendency to dissociate at ambient solution temperatures, a property not observed with the corresponding diester complexes [1]. This lability can be exploited or must be avoided depending on the desired application.

Coordination chemistry Ligand design Rhenium complexes

Optimal Application Scenarios for 2,6-Pyridinedicarboxaldehyde Based on Evidence


High-Throughput Synthesis of Bis(imino)pyridine Ligands for Catalysis

Leverage the superior condensation reactivity of 2,6-pyridinedicarboxaldehyde over 2,6-diacetylpyridine [1] to rapidly generate diverse libraries of bis(imino)pyridine ligands. The faster reaction kinetics enable parallel synthesis and reduce the need for harsh conditions, making it the preferred choice for catalyst screening programs in olefin polymerization and epoxidation catalysis.

Fabrication of Flexible, High-Voltage Sodium-Ion Battery Cathodes

Employ 2,6-pyridinedicarboxaldehyde as the key monomer to construct 1D imine-linked COFs like TP-PDA. The resulting material delivers a high average discharge potential (3.1 V) and exceptional cycling stability (10,000 cycles with minimal degradation) [2], making it an ideal building block for developing durable, flexible energy storage devices.

Design of Highly Selective Fluorescent Probes for Mercury Detection

Utilize the compound to synthesize BODIPY-based sensors with a turn-on response exclusive to Hg²⁺ [3]. The probe's high selectivity over other common metal ions is critical for environmental monitoring and industrial process control where accurate, interference-free mercury quantification is required.

Synthesis of Covalent Organic Frameworks for Targeted Heavy Metal Sequestration

Incorporate 2,6-pyridinedicarboxaldehyde into COF structures to create pre-organized N,N,N-chelating sites. This design, as demonstrated in TAPA–PCBA, enables the selective detection and effective removal of Ni²⁺ from water [4], providing a strategic advantage in developing next-generation materials for environmental remediation.

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